molecular formula C12H8BrNO3 B5696482 1-bromo-3-(4-nitrophenoxy)benzene CAS No. 2303-22-2

1-bromo-3-(4-nitrophenoxy)benzene

Cat. No. B5696482
CAS RN: 2303-22-2
M. Wt: 294.10 g/mol
InChI Key: BUPYXTMYYSIBKM-UHFFFAOYSA-N
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Description

1-bromo-3-(4-nitrophenoxy)benzene is a chemical compound that belongs to the class of nitrophenyl ethers. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-bromo-3-(4-nitrophenoxy)benzene is not well understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to have anti-inflammatory and antioxidant properties. It has also been shown to have cytotoxic effects on cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-bromo-3-(4-nitrophenoxy)benzene in lab experiments is its unique properties and potential applications. However, it is important to note that this compound can be toxic and should be handled with care. It is also important to ensure that proper safety protocols are followed when working with this compound.

Future Directions

There are many potential future directions for research involving 1-bromo-3-(4-nitrophenoxy)benzene. Some possible areas of research include the development of new synthetic methods for this compound, the investigation of its mechanism of action, and the exploration of its potential applications in medicine and other fields. Additionally, further studies are needed to better understand the safety and toxicity of this compound, and to develop appropriate safety protocols for its use in lab experiments.

Synthesis Methods

1-bromo-3-(4-nitrophenoxy)benzene can be synthesized by reacting 4-nitrophenoxyphenol with phosphorus tribromide in the presence of anhydrous aluminum chloride. The reaction takes place at a temperature of around 80°C and yields the desired product in good yield.

Scientific Research Applications

1-bromo-3-(4-nitrophenoxy)benzene has been extensively used in scientific research for a variety of applications. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a ligand in coordination chemistry, and as a reagent in organic synthesis.

properties

IUPAC Name

1-bromo-3-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPYXTMYYSIBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300751
Record name 1-Bromo-3-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2303-22-2
Record name 1-Bromo-3-(4-nitrophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2303-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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